molecular formula C11H15NO2 B3116280 Methyl 5-(tert-butyl)picolinate CAS No. 215436-29-6

Methyl 5-(tert-butyl)picolinate

Cat. No.: B3116280
CAS No.: 215436-29-6
M. Wt: 193.24 g/mol
InChI Key: JRXBWYKPWHPFQO-UHFFFAOYSA-N
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Description

Methyl 5-(tert-butyl)picolinate is an organic compound with the molecular formula C11H15NO2. It is a derivative of picolinic acid, where the carboxylic acid group is esterified with methanol and a tert-butyl group is attached to the 5-position of the pyridine ring. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-(tert-butyl)picolinate can be synthesized through several methods. One common synthetic route involves the esterification of 5-(tert-butyl)picolinic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired esterification.

Another method involves the direct alkylation of methyl picolinate with tert-butyl halides under basic conditions. This reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of advanced purification techniques such as distillation and crystallization is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(tert-butyl)picolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted picolinates .

Scientific Research Applications

Methyl 5-(tert-butyl)picolinate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-(tert-butyl)picolinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and biological properties, influencing various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(tert-butyl)picolinate is unique due to the presence of the tert-butyl group at the 5-position, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

methyl 5-tert-butylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(2,3)8-5-6-9(12-7-8)10(13)14-4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXBWYKPWHPFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(C=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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